[6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide [6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13432121
InChI: InChI=1S/C6H8N2S2/c9-2-5-1-6(3-10)8-4-7-5/h1,4,9-10H,2-3H2
SMILES: C1=C(N=CN=C1CS)CS
Molecular Formula: C6H8N2S2
Molecular Weight: 172.3 g/mol

[6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide

CAS No.:

Cat. No.: VC13432121

Molecular Formula: C6H8N2S2

Molecular Weight: 172.3 g/mol

* For research use only. Not for human or veterinary use.

[6-(Sulfanylmethyl)-4-pyrimidinyl]methyl hydrosulfide -

Specification

Molecular Formula C6H8N2S2
Molecular Weight 172.3 g/mol
IUPAC Name [6-(sulfanylmethyl)pyrimidin-4-yl]methanethiol
Standard InChI InChI=1S/C6H8N2S2/c9-2-5-1-6(3-10)8-4-7-5/h1,4,9-10H,2-3H2
Standard InChI Key JHZLKWFAODCCRT-UHFFFAOYSA-N
SMILES C1=C(N=CN=C1CS)CS
Canonical SMILES C1=C(N=CN=C1CS)CS

Introduction

Structural and Molecular Characteristics

The compound belongs to the pyrimidine family, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Key structural features include:

  • Pyrimidine Core: Serves as the aromatic backbone.

  • Sulfanylmethyl Group (-SCH2_2-): Attached at position 6, introducing a thioether linkage.

  • Methyl Hydrosulfide (-SCH3_3): Positioned at position 4, contributing to sulfur-rich reactivity.

Molecular Formula and Weight

  • Molecular Formula: C7_7H10_{10}N2_2S2_2.

  • Molecular Weight: 198.3 g/mol (calculated from analogs such as 6-methyl-2-methylsulfanylpyrimidine-4-thiolate ).

Spectral Data (Inferred from Analogs)

  • NMR:

    • 1^1H-NMR: Peaks for pyrimidine protons (δ 6.1–8.0 ppm), methyl groups (δ 2.5–3.5 ppm), and thiol protons (δ 1.5–2.0 ppm) .

    • 13^{13}C-NMR**: Pyrimidine carbons (δ 150–160 ppm), methyl carbons (δ 20–30 ppm) .

  • IR: S-H stretch (~2550 cm1^{-1}), C=S (~1100 cm1^{-1}) .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis is documented, analogous methods suggest the following steps:

  • Pyrimidine Ring Formation: Condensation of thiourea with β-diketones or β-keto esters .

  • Thiolation:

    • Step 1: Introduction of -SCH2_2- via nucleophilic substitution using mercaptoethanol or sodium hydrosulfide .

    • Step 2: Methylation of thiol groups using methyl iodide or dimethyl sulfate under basic conditions .

Example Route (Adapted from CN103739557B ):

  • Condense S-methylisothiourea hydrochloride with methyl ethyl diketone to form 4,6-dimethyl-2-methylthiopyrimidine.

  • Oxidize the methylthio group to sulfonyl using H2_2O2_2/Na2_2WO4_4.

  • Reduce sulfonyl to hydrosulfide via catalytic hydrogenation.

Reactivity Profile

  • Nucleophilic Substitution: Reactive at sulfur sites due to lone pairs (e.g., alkylation, oxidation) .

  • Oxidation: Converts -SH groups to sulfonic acids or disulfides under oxidative conditions .

  • Complexation: Binds metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) via sulfur lone pairs, relevant in catalysis .

Physicochemical Properties

Physical State and Solubility

  • State: Likely a crystalline solid (analogs like 6-methyl-2-methylsulfanylpyrimidin-4(1H)-one melt at 224–226°C ).

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO), low in water .

Stability

  • Thermal: Decomposes above 250°C (similar to CN101747283B ).

  • Hydrolytic: Susceptible to hydrolysis in acidic/basic conditions, releasing H2_2S .

Applications and Biological Relevance

Industrial Uses

  • Catalysis: As a ligand in transition-metal complexes for cross-coupling reactions .

  • Polymer Additives: Antioxidant properties due to radical scavenging by -SH groups .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop one-pot methods to improve yield (>80%) .

  • Biological Screening: Evaluate anticancer, antiviral, and anti-inflammatory activity.

  • Computational Studies: DFT calculations to predict reactivity and binding modes.

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